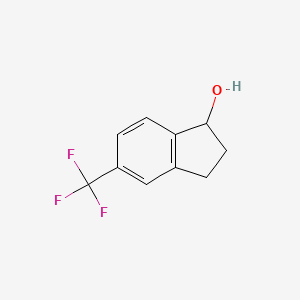

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Description

BenchChem offers high-quality 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQUVMBVTFSJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647528 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869725-57-5 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a valuable building block in medicinal chemistry and materials science. The synthesis initiates from commercially available m-trifluoromethyl benzaldehyde and proceeds through a three-step sequence involving a Knoevenagel condensation, a hydrogenation, and an intramolecular Friedel-Crafts acylation to furnish the key intermediate, 5-(trifluoromethyl)-1-indanone. Subsequent reduction of the indanone yields the target alcohol. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, designed to enable researchers to replicate and adapt these procedures for their specific applications.

Introduction: The Significance of Fluorinated Indanols

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3), in particular, can profoundly alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The indane scaffold is a privileged structure found in numerous biologically active compounds. Consequently, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol represents a strategically important intermediate for the synthesis of novel therapeutic agents and functional materials. Its synthesis requires a reliable and efficient route to ensure a consistent supply for research and development endeavors.

Retrosynthetic Analysis and Strategic Overview

The synthetic approach detailed herein focuses on the construction of the indanone core followed by a final reduction step. The key precursor, 5-(trifluoromethyl)-1-indanone, is assembled from acyclic precursors, allowing for flexibility and control over the introduction of the trifluoromethyl group at the desired position.

Synthesis Pathway: From Benzaldehyde to Indanol

The synthesis is comprised of four distinct stages, each optimized for yield and scalability.

Step 1: Knoevenagel Condensation to m-Trifluoromethyl Cinnamic Acid

The synthesis commences with the Knoevenagel condensation of m-trifluoromethyl benzaldehyde with malonic acid. This classic reaction is catalyzed by a base, typically pyridine or piperidine, and proceeds via an initial aldol-type addition followed by dehydration to yield the α,β-unsaturated carboxylic acid.

Mechanism Insight: The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes elimination of water, driven by the formation of a conjugated system, to afford the stable cinnamic acid derivative.

Step 2: Hydrogenation to m-Trifluoromethyl Phenylpropionic Acid

The carbon-carbon double bond of the cinnamic acid derivative is selectively reduced via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for this transformation.[1] The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent such as ethanol or ethyl acetate.

Experimental Causality: The choice of a heterogeneous catalyst like Pd/C simplifies the purification process, as the catalyst can be easily removed by filtration. The reaction conditions are generally mild, preserving the integrity of the trifluoromethyl group and the aromatic ring.

Step 3: Intramolecular Friedel-Crafts Acylation to 5-(Trifluoromethyl)-1-indanone

The crucial cyclization step is achieved through an intramolecular Friedel-Crafts acylation of m-trifluoromethyl phenylpropionic acid. Strong acids, such as trifluoromethanesulfonic acid, are employed to promote the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the five-membered ring of the indanone.[1]

Trustworthiness of the Protocol: This cyclization method is well-established for the synthesis of various indanones.[2] The use of a strong acid ensures efficient ring closure and high conversion to the desired product. Careful temperature control is important to minimize potential side reactions.

Step 4: Reduction to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

The final step involves the reduction of the ketone functionality of 5-(trifluoromethyl)-1-indanone to the corresponding alcohol. This can be effectively achieved using a variety of reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a mild and selective reagent for this purpose.[3][4] Alternatively, catalytic transfer hydrogenation can also be employed.[5]

Expertise in Reagent Selection: Sodium borohydride is a preferred reagent for this transformation due to its operational simplicity, high chemoselectivity for ketones in the presence of other functional groups, and relatively low cost. The reaction is typically rapid at room temperature and affords the desired alcohol in high yield.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of m-Trifluoromethyl Cinnamic Acid

-

To a round-bottom flask equipped with a reflux condenser, add m-trifluoromethyl benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (5-10 mol%).

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield m-trifluoromethyl cinnamic acid.

Protocol 4.2: Synthesis of m-Trifluoromethyl Phenylpropionic Acid

-

In a hydrogenation vessel, dissolve m-trifluoromethyl cinnamic acid (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add palladium on carbon (10% w/w, 1-2 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain m-trifluoromethyl phenylpropionic acid.

Protocol 4.3: Synthesis of 5-(Trifluoromethyl)-1-indanone

-

To a flask cooled in an ice bath, add trifluoromethanesulfonic acid.

-

Slowly add m-trifluoromethyl phenylpropionic acid (1.0 eq) to the cooled acid with stirring, maintaining the internal temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 5-(trifluoromethyl)-1-indanone.

Protocol 4.4: Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

-

Dissolve 5-(trifluoromethyl)-1-indanone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride (1.0-1.5 eq) portion-wise with stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. Further purification can be achieved by chromatography if necessary.

Data Summary

| Step | Reactant(s) | Reagents & Conditions | Product | Typical Yield |

| 1 | m-Trifluoromethyl Benzaldehyde, Malonic Acid | Pyridine, Reflux | m-Trifluoromethyl Cinnamic Acid | >90% |

| 2 | m-Trifluoromethyl Cinnamic Acid | H2, 10% Pd/C, Ethanol | m-Trifluoromethyl Phenylpropionic Acid | >95% |

| 3 | m-Trifluoromethyl Phenylpropionic Acid | Trifluoromethanesulfonic Acid | 5-(Trifluoromethyl)-1-indanone | 80-90% |

| 4 | 5-(Trifluoromethyl)-1-indanone | NaBH4, Methanol | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | >95% |

Workflow Visualization

Sources

- 1. CN101293820B - Process for synthesizing 5-trifluoromethyl-1-indene ketone - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]

A Technical Guide to the Chemical Properties and Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Introduction

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance pharmacological profiles is a cornerstone of medicinal chemistry. The indanol framework, a bicyclic structure, is recognized as a "privileged" scaffold due to its presence in numerous biologically active compounds. Concurrently, the incorporation of the trifluoromethyl (CF₃) group has become a key strategy for improving a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol represents a confluence of these two valuable structural motifs, positioning it as a significant building block for the synthesis of novel therapeutic agents.

The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the physicochemical properties of the parent molecule, which in turn can modulate its biological activity.[3][4] This guide provides a comprehensive technical overview of the chemical properties, a detailed synthesis pathway, and the prospective applications of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The introduction of a trifluoromethyl group onto the indanol scaffold significantly impacts its physical and chemical characteristics. The high electronegativity of the fluorine atoms can alter the electron density distribution across the aromatic ring, while the group's size and lipophilicity influence steric interactions and membrane permeability. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O | [5] |

| Molecular Weight | 202.17 g/mol | [5] |

| CAS Number | 869725-57-5 | [5] |

| Appearance | Predicted: White to off-white solid | - |

| Boiling Point | 251.6 °C (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, dichloromethane) | - |

| LogP (Predicted) | ~2.5 | - |

Synthesis and Purification

The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is most effectively achieved through a two-step process, commencing with the synthesis of the corresponding ketone, 5-(trifluoromethyl)-1-indanone, followed by its reduction.

Overall Synthesis Workflow

Caption: Two-step synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Step 1: Synthesis of 5-(Trifluoromethyl)-1-indanone (Precursor)

This procedure is adapted from a patented method which utilizes an intramolecular Friedel-Crafts acylation.[6]

Protocol:

-

In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add m-trifluoromethyl phenylpropionic acid.

-

Cool the vessel to -20 °C using a suitable cooling bath.

-

Slowly add trifluoromethanesulfonic acid (TfOH) to the cooled starting material. The choice of a strong acid like TfOH is crucial for promoting the intramolecular cyclization to form the indanone ring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 90 °C.

-

Maintain stirring at 90 °C overnight to ensure the reaction goes to completion.

-

Upon completion, cool the reaction mixture and carefully pour it into ice-water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-(trifluoromethyl)-1-indanone.

Step 2: Reduction to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

The reduction of the ketone to the corresponding alcohol is a standard transformation, readily achieved with sodium borohydride (NaBH₄).[7][8]

Protocol:

-

Dissolve 5-(trifluoromethyl)-1-indanone in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The use of NaBH₄ is advantageous as it is a mild and selective reducing agent for ketones and aldehydes.[7] The methanolic solvent serves to both dissolve the starting material and protonate the resulting alkoxide intermediate.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude alcohol by flash column chromatography on silica gel to obtain pure 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Spectroscopic Characterization

| Technique | Predicted Data |

| ¹H NMR | δ ~7.5-7.8 (m, 3H, Ar-H), ~5.2 (t, 1H, CH-OH), ~3.0 & ~2.8 (m, 2H, Ar-CH₂), ~2.5 & ~2.0 (m, 2H, CH-CH₂) |

| ¹³C NMR | δ ~145 (Ar-C), ~143 (Ar-C), ~128 (q, J ≈ 32 Hz, C-CF₃), ~126 (Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃), ~122 (Ar-CH), ~76 (CH-OH), ~36 (Ar-CH₂), ~30 (CH-CH₂) |

| ¹⁹F NMR | δ ~ -62 ppm (s, 3F, Ar-CF₃) |

| IR (cm⁻¹) | ~3300 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (Ar C=C stretch), ~1320 (C-F stretch), ~1120 (C-F stretch) |

| Mass Spec (EI) | Predicted M⁺ at m/z 202. Fragments corresponding to loss of H₂O (m/z 184) and subsequent rearrangements. |

Applications in Research and Drug Development

The 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol scaffold is a promising starting point for the development of new therapeutic agents. The indanone moiety, a close relative of the indanol structure, is found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[12] The trifluoromethyl group is known to enhance the biological activity of many drug molecules.[3][13]

For instance, trifluoromethylated indole derivatives have shown significant biological activities.[13] Given the structural similarities, it is plausible that derivatives of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol could exhibit interesting pharmacological profiles. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of a diverse chemical space in the search for new drug candidates.

Caption: Relationship between chemical features and potential therapeutic applications.

Safety and Handling

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol should be handled with the standard precautions for laboratory chemicals. As with many fluorinated organic compounds, it should be considered potentially hazardous upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) for structurally related compounds.

Conclusion

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its physicochemical properties are favorably influenced by the presence of the trifluoromethyl group. While specific biological activities for this compound have yet to be reported, the known pharmacological importance of the indanol scaffold and trifluoromethyl-containing molecules suggests that its derivatives are promising candidates for future research and development of novel therapeutics.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Indoles and trifluorides with biological activities. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). CN101293820B - Process for synthesizing 5-trifluoromethyl-1-indene ketone.

-

PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]

-

Sci-Hub. (1992). Convenient Synthesis of 5-Trifluoromethyl-3-oxazolines and 5-Trifluoromethyloxazoles. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. Retrieved from [Link]

-

PubChem. (n.d.). 5-Indanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies.... Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 5-INDANOL(1470-94-6) 1H NMR spectrum [chemicalbook.com]

- 10. 1-INDANOL(6351-10-6) 1H NMR [m.chemicalbook.com]

- 11. 1-INDANOL(6351-10-6) 13C NMR [m.chemicalbook.com]

- 12. Recent developments in biological activities of indanones [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS No. 869725-57-5): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl-Indanol Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved efficacy and pharmacokinetics.[1] The rigid, bicyclic framework of the indane nucleus offers a defined three-dimensional geometry that is advantageous for probing and interacting with the active sites of biological targets.

This technical guide focuses on 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS No. 869725-57-5), a key synthetic intermediate that marries the benefits of the trifluoromethyl group with the structural rigidity of the indanol scaffold.[2] This combination makes it a valuable building block for the synthesis of a new generation of targeted therapeutics. This guide will provide an in-depth overview of its synthesis, physicochemical properties, and, most critically, its application in the development of potent kinase inhibitors for oncology.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 869725-57-5 | Echemi[2] |

| Molecular Formula | C10H9F3O | Echemi[2] |

| Molecular Weight | 202.17 g/mol | Echemi[2] |

| Appearance | White to Off-White Solid | Inferred from precursor |

| Solubility | Soluble in common organic solvents such as THF, methanol, and chloroform. | Inferred from synthesis protocols |

Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Step-by-Step Protocol

The most direct and efficient synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves the reduction of its corresponding ketone, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 150969-56-5).

Part 1: Synthesis of the Precursor, 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

The synthesis of the ketone precursor can be achieved through an intramolecular Friedel-Crafts acylation of 3-(m-trifluoromethylphenyl)propionic acid. This acid can be prepared from m-trifluoromethyl benzaldehyde via a Knoevenagel condensation followed by hydrogenation.

A patented method outlines a scalable process:

-

Knoevenagel Condensation: m-Trifluoromethyl benzaldehyde is reacted with malonic acid in the presence of a base like pyridine or piperidine to yield m-trifluoromethyl cinnamic acid.

-

Hydrogenation: The cinnamic acid derivative is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to produce m-trifluoromethyl phenylpropionic acid.

-

Intramolecular Friedel-Crafts Acylation: The resulting propionic acid is cyclized using a strong acid catalyst, such as trifluoromethanesulfonic acid, to yield 5-(trifluoromethyl)-1-indanone.

Part 2: Reduction to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

The final step is the reduction of the ketone to the desired alcohol. A common and effective method utilizes sodium borohydride.

Experimental Protocol:

-

Materials:

-

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH4)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one in anhydrous THF and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution, followed by the dropwise addition of anhydrous methanol.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel to obtain 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol as a white solid.

-

Caption: Synthetic pathway to 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Application in Drug Discovery: A Key Intermediate for Potent Kinase Inhibitors

The true value of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol as a building block is demonstrated by its utility in the synthesis of highly potent and selective kinase inhibitors. A prime example is the development of dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two important targets in oncology.[3]

Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] CHK1 is a crucial regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3][4] Therefore, dual inhibition of FLT3 and CHK1 presents a promising therapeutic strategy for AML.[3]

Synthesis of a Dual FLT3/CHK1 Inhibitor

A novel series of 5-trifluoromethyl-2-aminopyrimidine derivatives has been developed, with one of the most potent compounds, 5-((4-((3-aminopropyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2,3-dihydro-1H-inden-1-one , demonstrating excellent dual inhibitory activity.[3] While this compound is a derivative of the ketone, the corresponding alcohol, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, is a critical precursor for accessing the necessary amine intermediate.

Conceptual Synthetic Pathway from the Alcohol:

The hydroxyl group of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol can be converted to an amino group through several established synthetic methodologies. One common approach is a Mitsunobu reaction with a suitable nitrogen nucleophile (e.g., phthalimide, followed by deprotection), or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent displacement with an amine or azide, followed by reduction. This provides the key amine intermediate required for the subsequent coupling with the pyrimidine core.

Caption: Conceptual pathway for the synthesis of a dual FLT3/CHK1 inhibitor.

Biological Activity and Significance

The resulting 5-trifluoromethyl-2-aminopyrimidine derivatives exhibit potent inhibition of both FLT3 and CHK1 kinases, along with strong anti-proliferative activity against human AML cell lines.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| Compound 23 | FLT3-D835Y | 1.1 | MV4-11 | 22.9 |

| CHK1 | 1.4 | |||

| Compound 30 | FLT3-D835Y | 0.8 | MV4-11 | 3.1 |

| CHK1 | 1.0 | |||

| Compound 32 | FLT3-D835Y | 0.6 | MV4-11 | 2.5 |

| CHK1 | 0.8 |

Data extracted from "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1".[3]

These impressive IC50 values highlight the effectiveness of the trifluoromethyl-indane scaffold in orienting the key pharmacophoric elements for optimal interaction with the kinase active sites. Molecular docking studies have shown that the pyrimidine core forms crucial hydrogen bonds with the hinge region of both kinases, while the indane moiety occupies a hydrophobic pocket.[3]

Conclusion and Future Perspectives

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the strategic placement of the trifluoromethyl group on a rigid indane scaffold provide a powerful platform for the design of potent and selective inhibitors of a range of biological targets. The successful application of its direct precursor in the development of dual FLT3/CHK1 inhibitors for acute myeloid leukemia underscores the significant potential of this chemical entity.

Future research efforts can expand upon the utility of this scaffold by exploring:

-

Derivatization of the hydroxyl group: The secondary alcohol provides a convenient handle for introducing a wide variety of functional groups, enabling the exploration of diverse chemical space.

-

Stereoselective synthesis: The development of enantioselective methods for the synthesis of (R)- and (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol would allow for the investigation of stereochemical preferences in drug-target interactions.

-

Exploration of other biological targets: The trifluoromethyl-indane scaffold is not limited to kinase inhibition and could be employed in the design of inhibitors for other enzyme families or receptor modulators.

References

-

Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. PubMed. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: Molecular Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative of significant interest in medicinal chemistry. We will delve into a detailed analysis of its molecular structure, explore a robust synthetic pathway for its preparation, and discuss its potential as a scaffold in drug discovery, drawing upon the established biological activities of related trifluoromethylated and indanol-containing compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this molecule.

Introduction: The Significance of Fluorinated Indanols in Drug Discovery

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2][3] The -CF3 group is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter electronic properties, often leading to enhanced binding affinity and efficacy.[4]

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol combines these two valuable motifs. While specific biological data for this exact molecule is not extensively published, the broader class of indanol derivatives has shown a wide range of activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[5][6] This guide aims to provide a foundational understanding of this promising molecule, enabling its further exploration in various therapeutic areas.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is characterized by a di-substituted indane core. The key structural features and predicted properties are summarized below.

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

| Property | Value | Source |

| CAS Number | 869725-57-5 | [7] |

| Molecular Formula | C₁₀H₉F₃O | [7] |

| Molecular Weight | 202.17 g/mol | [7] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns influenced by the trifluoromethyl group. The protons on the five-membered ring, including the hydroxyl proton, will also have characteristic chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H and C=C stretching vibrations, as well as C-F stretching bands, are also expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 202.17. Fragmentation patterns would likely involve the loss of water, the trifluoromethyl group, or other small fragments from the indane ring.

Chemical Synthesis

A robust and scalable synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol can be achieved through a two-step process starting from m-trifluoromethyl benzaldehyde. The key intermediate is 5-(trifluoromethyl)-1-indanone, which is then reduced to the target alcohol.

Synthesis of 5-(Trifluoromethyl)-1-indanone

A patented method outlines the synthesis of 5-(trifluoromethyl)-1-indanone via a three-step sequence starting from m-trifluoromethyl benzaldehyde.[8]

Diagram 1: Synthetic Pathway to 5-(Trifluoromethyl)-1-indanone

Caption: Synthetic route to the key intermediate, 5-(trifluoromethyl)-1-indanone.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1-indanone [8]

-

Step 1: Knoevenagel Condensation. m-Trifluoromethyl benzaldehyde is reacted with malonic acid in the presence of a catalytic amount of pyridine or piperidine under reflux conditions to yield m-trifluoromethyl cinnamic acid.

-

Step 2: Hydrogenation. The resulting m-trifluoromethyl cinnamic acid is hydrogenated using a palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) catalyst in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or tetrahydrofuran) under a hydrogen atmosphere (40 psi) at room temperature to afford m-trifluoromethyl phenylpropionic acid.

-

Step 3: Intramolecular Friedel-Crafts Acylation. The m-trifluoromethyl phenylpropionic acid is then cyclized using a strong acid, such as trifluoromethanesulfonic acid, at a temperature ranging from -20°C to 90°C to yield 5-(trifluoromethyl)-1-indanone.

Reduction of 5-(Trifluoromethyl)-1-indanone to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

The final step in the synthesis is the reduction of the ketone functionality of 5-(trifluoromethyl)-1-indanone to the corresponding alcohol. This can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[9]

Diagram 2: Reduction to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Caption: Final reduction step to yield the target compound.

Experimental Protocol: Reduction of 5-(Trifluoromethyl)-1-indanone (Adapted from a similar procedure for 5-fluoro-1-indanone[9])

-

Reaction Setup: Dissolve 5-(trifluoromethyl)-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to afford pure 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol.

Potential Applications in Drug Discovery

The incorporation of the trifluoromethyl group into the indanol scaffold suggests several potential applications in drug discovery, primarily due to the known effects of this functional group on biological activity.

Diagram 3: Rationale for Drug Discovery Potential

Caption: Key features contributing to the drug discovery potential.

While direct biological data is limited, we can hypothesize potential therapeutic targets based on the activities of structurally related molecules:

-

Antiviral Agents: The indane nucleus is a component of the HIV-1 protease inhibitor Indinavir. The introduction of a trifluoromethyl group could lead to novel antiviral agents with improved pharmacokinetic profiles.

-

Anticancer Agents: Indanone derivatives have been investigated as potential anticancer agents.[6] The trifluoromethyl group can enhance the potency of anticancer compounds by increasing their binding to target proteins.

-

Neurodegenerative Diseases: The indanone scaffold is present in Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[9] The properties of the trifluoromethyl group could be leveraged to design new central nervous system (CNS) active agents.

Conclusion and Future Directions

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol represents a promising, yet underexplored, molecule for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the desirable features of the indanol scaffold and the trifluoromethyl group. The lack of published biological data presents a significant opportunity for further research. Future work should focus on:

-

Full Spectroscopic Characterization: Obtaining and publishing detailed NMR, IR, and mass spectrometry data to create a definitive reference for this compound.

-

Biological Screening: Evaluating the compound in a broad range of biological assays to identify potential therapeutic targets.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to establish clear SAR and optimize for potency and selectivity against identified targets.

This technical guide provides a solid foundation for initiating such research programs, with the ultimate goal of unlocking the full therapeutic potential of this intriguing fluorinated indanol derivative.

References

- BenchChem. (2025).

-

MySkinRecipes. (n.d.). 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. Retrieved January 17, 2026, from [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

ResearchGate. (2025). Practical Syntheses of 5Trifluoromethyl1H-indoles. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. BenchChem.

- Fillion, E., et al. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery. BenchChem.

-

PubMed. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Cambridge Open Engage.

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]

- ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Cambridge Open Engage.

- Google Patents. (n.d.). CN101293820B - Process for synthesizing 5-trifluoromethyl-1-indene ketone.

- Google Patents. (n.d.). CN108329197A - A kind of preparation method of indanone compounds.

-

PREPARATION OF 5-INDANOL. (n.d.). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2023056307A1 - (s)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione (nu-9) improves the health of diseased upper motor neurons.

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (n.d.). Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

-

PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

ResearchGate. (n.d.). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

-

Google Patents. (n.d.). US10927129B2 - N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1][9] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8. Retrieved January 17, 2026, from

-

Googleapis.com. (2015). WO 2015/184305 A1. Retrieved from [Link]

- Google Patents. (n.d.). 2,3,4,5-tétrahydro-7,9-diméthyl-1h-1-benzazépin-1-yl] méthyl]-cyclohexane carboxylique.

-

LookChem. (n.d.). Cas 869725-53-1,2-Bromo-5-(trifluoromethyl)benzyl alcohol. Retrieved January 17, 2026, from [Link]

- Acta fytotechnica et zootechnica. (2022).

- MDPI. (2023). First Phytochemical Profiling and In-Vitro Antiprotozoal Activity of Essential Oil and Extract of Plagiochila porelloides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sci-Hub. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists / Journal of Medicinal Chemistry, 2014 [sci-hub.red]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Methyl-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic profile of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol , a key intermediate in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the indanol scaffold imparts unique physicochemical properties, making a thorough understanding of its structural characteristics via spectroscopic methods essential for researchers in drug development and related fields.

This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and data from analogous structures, providing a robust framework for compound identification, purity assessment, and further synthetic elaboration.

Molecular Structure and Spectroscopic Overview

The structure of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol combines a dihydroindenol core with a strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is directly observable in its spectroscopic signatures.

-

NMR Spectroscopy provides a detailed map of the hydrogen, carbon, and fluorine environments, revealing connectivity and stereochemical relationships.

-

IR Spectroscopy identifies key functional groups, notably the hydroxyl (-OH) group and the C-F bonds of the trifluoromethyl moiety.

-

Mass Spectrometry determines the molecular weight and provides insights into the fragmentation patterns, confirming the compound's elemental composition and structural integrity.

The following sections will dissect each of these techniques, presenting predicted data based on established spectroscopic principles and available data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Perform a proton-decoupled experiment (e.g., DEPTQ or APT) to obtain signals for all carbon types, including quaternary carbons. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0.00 ppm) or a secondary standard.[1]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

Diagram: Standard NMR Workflow

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is characterized by distinct signals for the aromatic, benzylic, and aliphatic protons. The electron-withdrawing -CF₃ group deshields nearby protons, causing them to appear at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | s | 1H | H-4 | Aromatic proton adjacent to the -CF₃ group, significantly deshielded. Appears as a singlet or narrow doublet due to small meta-coupling. |

| ~ 7.50 | d | 1H | H-6 | Aromatic proton ortho to the -CF₃ group, deshielded and coupled to H-7. |

| ~ 7.35 | d | 1H | H-7 | Aromatic proton coupled to H-6. |

| ~ 5.25 | t | 1H | H-1 (CH-OH) | Benzylic proton attached to the hydroxyl-bearing carbon. The triplet multiplicity arises from coupling to the two adjacent H-2 protons. |

| ~ 3.10 | m | 1H | H-3 (one of CH₂) | One of the diastereotopic protons at the C-3 position. |

| ~ 2.85 | m | 1H | H-3 (one of CH₂) | The other diastereotopic proton at the C-3 position. |

| ~ 2.55 | m | 1H | H-2 (one of CH₂) | One of the diastereotopic protons at the C-2 position, coupled to H-1 and the other H-2 proton. |

| ~ 2.00 | m | 1H | H-2 (one of CH₂) | The other diastereotopic proton at the C-2 position. |

| ~ 1.90 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It can be confirmed by D₂O exchange. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is notable for the characteristic quartet of the -CF₃ carbon due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon directly attached to the -CF₃ group also exhibits a quartet, but with a smaller two-bond coupling constant (²JCF).

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |

| ~ 148.0 | s | C-7a | Aromatic quaternary carbon, part of the fused ring system. |

| ~ 144.5 | s | C-3a | Aromatic quaternary carbon, adjacent to the aliphatic portion. |

| ~ 130.5 | q (²JCF ≈ 32 Hz) | C-5 | Aromatic quaternary carbon directly attached to the -CF₃ group. Shows characteristic coupling to the fluorine atoms.[2] |

| ~ 126.0 | q (³JCF ≈ 4 Hz) | C-4 | Aromatic CH carbon, shows smaller long-range coupling to the -CF₃ group.[2] |

| ~ 124.0 | q (¹JCF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon itself, appearing as a large quartet with a significant one-bond C-F coupling constant.[3] |

| ~ 122.5 | q (³JCF ≈ 4 Hz) | C-6 | Aromatic CH carbon, shows smaller long-range coupling to the -CF₃ group. |

| ~ 122.0 | s | C-7 | Aromatic CH carbon furthest from the -CF₃ group. |

| ~ 76.5 | s | C-1 (CH-OH) | The alcohol carbon, shifted downfield due to the attached oxygen. |

| ~ 39.5 | s | C-3 (CH₂) | Aliphatic methylene carbon. |

| ~ 30.0 | s | C-2 (CH₂) | Aliphatic methylene carbon. |

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Aromatic trifluoromethyl groups typically appear in a well-defined region of the spectrum.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -62 to -64 | s | -CF₃ | The three fluorine atoms are chemically equivalent and will appear as a singlet in a proton-decoupled spectrum. This chemical shift range is characteristic for a -CF₃ group attached to an aromatic ring.[1][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between NaCl or KBr plates, as a KBr pellet (if solid), or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FTIR spectrometer.

-

Background Scan: Run a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected in the range of 4000–400 cm⁻¹.

IR Spectral Data (Predicted)

The IR spectrum of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is expected to show strong absorptions corresponding to the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, and the very strong, characteristic C-F stretches of the trifluoromethyl group.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂) |

| 1620 - 1580 | Medium | C=C stretch | Aromatic ring |

| 1350 - 1100 | Very Strong | C-F stretch | Trifluoromethyl (-CF₃). This region often shows multiple strong, complex bands and is highly characteristic.[5] |

| 1100 - 1000 | Strong | C-O stretch | Secondary alcohol (C-OH) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique suitable for identifying the molecular ion, often as a protonated species [M+H]⁺.

-

Sample Introduction: The sample can be introduced directly via a probe, or as the effluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Diagram: EI-MS Fragmentation Logic

Caption: Plausible fragmentation pathways for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol under EI-MS.

Mass Spectral Data (Predicted)

The molecular formula of the compound is C₁₀H₉F₃O, giving a molecular weight of 202.17 g/mol .

Table 5: Predicted Mass Spectral Fragments (EI)

| m/z | Proposed Fragment Ion | Formula | Rationale |

| 202 | Molecular Ion [M]⁺˙ | [C₁₀H₉F₃O]⁺˙ | The intact molecule after loss of one electron. Its presence confirms the molecular weight. |

| 184 | [M - H₂O]⁺˙ | [C₁₀H₇F₃]⁺˙ | Loss of a water molecule, a very common and often facile fragmentation for alcohols.[6] |

| 183 | [M - H₂O - H]⁺ | [C₁₀H₆F₃]⁺ | Subsequent loss of a hydrogen radical from the [M - H₂O]⁺˙ fragment to form a stable trifluoromethylindenyl cation. |

| 173 | [M - CHO]⁺ | [C₉H₈F₃]⁺ | Loss of a formyl radical (CHO), a characteristic fragmentation of indanols. |

| 133 | [M - CF₃]⁺ | [C₉H₉O]⁺ | Loss of a trifluoromethyl radical. The resulting fragment corresponds to the dihydro-1H-inden-1-ol cation. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | The trifluoromethyl cation itself. |

Conclusion

The spectroscopic analysis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol provides a clear and detailed portrait of its molecular structure. The ¹H, ¹³C, and ¹⁹F NMR spectra are highly informative, with the trifluoromethyl group inducing predictable downfield shifts and characteristic C-F coupling patterns. The IR spectrum confirms the presence of the essential hydroxyl and trifluoromethyl functional groups, while mass spectrometry validates the molecular weight and reveals logical fragmentation pathways consistent with the indanol structure. This comprehensive guide serves as a valuable resource for scientists, enabling confident identification and utilization of this important chemical building block in research and development.

References

-

Supporting Information for various trifluoromethylated compounds. Journal of Organic Chemistry. [Online]. Available: [Link]

-

Harsanyi, A., & Sandford, G. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Accounts of Chemical Research. [Online]. Available: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Online]. Available: [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. [Online]. Available: [Link]

-

Dodd, G. H., & Emsley, J. W. (1973). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (3), 362-366. [Online]. Available: [Link]

- Ashraf, C. M. (1987). Mass Spectral Fragmentation of Substituted Indanols. Arab Gulf Journal of Scientific Research. [Online].

-

Request PDF. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. ResearchGate. [Online]. Available: [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Inden-5-ol, 2,3-dihydro- [webbook.nist.gov]

The Pharmacological Potential of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The indane scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group, a valued substituent in drug design, onto this framework presents a compelling opportunity for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activities of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol , a molecule poised at the intersection of these two influential chemical entities. By examining the structure-activity relationships of related indanol and trifluoromethylated compounds, this document will explore the compound's promise in neuroprotection, anti-inflammatory applications, and oncology, offering a roadmap for future research and development.

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Substituent

The relentless pursuit of novel therapeutic agents has led medicinal chemists to focus on molecular frameworks that consistently demonstrate biological relevance. The indane ring system is one such "privileged scaffold," recognized for its presence in a variety of pharmacologically active natural products and synthetic drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.

Parallel to the exploration of core scaffolds, the strategic use of specific functional groups to modulate pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug design. The trifluoromethyl (CF3) group stands out for its profound impact on molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's biological activity, cell permeability, and in vivo half-life.[2][3]

The subject of this guide, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol , marries the indane core with a trifluoromethyl substituent at the 5-position. While direct biological data on this specific molecule is limited, a comprehensive analysis of its structural components allows for a robust prediction of its potential therapeutic applications. This guide will dissect the anticipated biological activities of this compound, drawing on established knowledge of indanol derivatives and the well-documented influence of the trifluoromethyl group.

Predicted Biological Activities: A Triad of Therapeutic Promise

Based on the extensive body of research surrounding the indanone/indanol scaffold and trifluoromethylated compounds, we can hypothesize three primary areas of potential biological activity for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: neuroprotection, anti-inflammatory effects, and anticancer activity.

Neuroprotective Potential: A New Frontier in Combating Neurodegeneration

The indanone scaffold is a well-established pharmacophore in the realm of neurodegenerative diseases.[4][5] The successful development of Donepezil, an indanone derivative used to treat Alzheimer's disease, has spurred significant interest in this chemical class.[6] Indanone derivatives have been shown to modulate the activity of key enzymes associated with neurodegeneration, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[4] Inhibition of these enzymes can lead to an increase in the levels of crucial neurotransmitters like norepinephrine, serotonin, and dopamine.[4]

Furthermore, studies have highlighted the neuroprotective effects of indanone and benzofuranone hybrids in models of ischemic stroke, where they have been shown to reduce infarct volume and enhance neuronal cell viability.[6][7] The introduction of a trifluoromethyl group is anticipated to enhance these neuroprotective properties. The increased lipophilicity conferred by the CF3 group can improve the compound's ability to cross the blood-brain barrier, a critical hurdle for centrally acting drugs.[2] Moreover, the metabolic stability imparted by the CF3 group could lead to a longer duration of action within the central nervous system.[2]

Hypothesized Mechanism of Neuroprotection

The neuroprotective effects of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol are likely to be multi-faceted, targeting several pathways implicated in neurodegenerative diseases.

Caption: Proposed neuroprotective mechanism of the target compound.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Indane derivatives have a long history as anti-inflammatory agents.[8] For instance, the indane carboxylic acid derivative, Clidanac, is a known anti-inflammatory drug.[9] The structural similarity of the indane core to portions of the arachidonic acid cascade substrates suggests a potential interaction with enzymes in this pathway, such as cyclooxygenases (COX-1 and COX-2).

The introduction of a trifluoromethyl group has been shown to be particularly effective in enhancing the anti-inflammatory properties of various scaffolds. A notable example is the 2'-trifluoromethyl analogue of Indomethacin, which acts as a potent and selective COX-2 inhibitor.[10][11] This selectivity for COX-2 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[12] The trifluoromethyl group in this analogue inserts into a specific hydrophobic pocket of the COX-2 enzyme, contributing to its selectivity.[11] Given this precedent, it is highly probable that 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol could exhibit potent and potentially selective COX-2 inhibitory activity, making it a promising candidate for the development of novel anti-inflammatory drugs with an improved safety profile.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the hypothesized anti-inflammatory activity, a primary screen for COX-2 inhibition is essential.

-

Enzyme and Substrate Preparation:

-

Recombinant human COX-2 enzyme is commercially available. Prepare a working solution in a suitable buffer (e.g., Tris-HCl).

-

Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent.

-

-

Compound Preparation:

-

Dissolve 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in DMSO to create a stock solution.

-

Perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and a chromogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in absorbance over time using a plate reader. This change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Anticancer Potential: A Scaffold for Cytotoxic Agents

The indanone scaffold has also emerged as a promising framework for the development of anticancer agents.[5] Derivatives of indanone have demonstrated a range of cytotoxic activities against various cancer cell lines.[9][13][14] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process in cell division.[9]

The trifluoromethyl group is a common feature in many modern anticancer drugs.[3] Its presence can enhance the binding affinity of a molecule to its target protein, improve its metabolic stability, and increase its ability to penetrate cancer cells.[3] Therefore, the combination of the indanol core with a trifluoromethyl substituent in 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol presents a compelling rationale for its investigation as a potential anticancer agent.

Data Presentation: Comparative Anticancer Activity of Indanone Derivatives

While specific data for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is not yet available, the following table summarizes the reported anticancer activities of related indanone derivatives to provide a benchmark for future studies.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Benzylidene Indanones | Various human cancer cell lines | 10 - 880 nM | [9] |

| Indanone-based Thiazolyl Hydrazones | p53 mutant colorectal cancer | 0.41 - 0.98 µM | |

| Gallic Acid-based Indanones | Not specified | Potent anticancer agents | [13] |

Structure-Activity Relationship (SAR) Insights and Future Directions

The potential biological activities of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol are intrinsically linked to its chemical structure. The following diagram illustrates the key structural features and their anticipated contributions to its pharmacological profile.

Caption: Key structural features and their functional implications.

Future research should focus on a systematic exploration of the structure-activity relationships of this compound and its analogs. Key areas for investigation include:

-

Stereochemistry of the Hydroxyl Group: The biological activity of chiral molecules is often dependent on their stereochemistry. The synthesis and evaluation of both the (R)- and (S)-enantiomers of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol are crucial to identify the more active isomer.

-

Derivatization of the Hydroxyl Group: The hydroxyl group at the 1-position provides a convenient handle for further chemical modification. The synthesis of esters, ethers, and other derivatives could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

-

Modification of the Indane Ring: Exploration of different substitution patterns on the aromatic ring of the indane scaffold could further refine the biological activity profile.

Conclusion

While direct experimental data for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is not yet in the public domain, a thorough analysis of its constituent parts—the privileged indane scaffold and the activity-enhancing trifluoromethyl group—strongly suggests its potential as a versatile platform for the development of novel therapeutics. The predicted neuroprotective, anti-inflammatory, and anticancer activities warrant a comprehensive investigation of this promising molecule. The experimental protocols and SAR insights provided in this guide offer a strategic framework for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this and related compounds. The synthesis and biological evaluation of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol and its derivatives could pave the way for the next generation of treatments for a range of debilitating diseases.

References

- Indanone: a promising scaffold for new drug discovery against neurodegener

- The 2 '-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (n.d.).

- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). PubMed.

- Application of Indanones in the Synthesis of Neuroprotective Agents: Application Notes and Protocols. (n.d.). Benchchem.

- The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (2013).

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (n.d.).

- Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo. (2021). PubMed.

- A Review on Pharmacological Activities of Indanol Derivatives. (n.d.). Asian Journal of Research in Pharmaceutical Sciences.

- Indoles and trifluorides with biological activities. (n.d.).

- Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv

- The Multifaceted Biological Activities of 5-Fluoro-1-indanone Derivatives: A Compar

- Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymeriz

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- Neuroprotective activity of CHF3381, a putative N-methyl-D-aspart

- Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury. (n.d.). PubMed.

- Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents. (2023).

- (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. (n.d.).

- Scoping Review: The Role of Tocotrienol-Rich Fraction as a Potent Neuroprotective Agent. (n.d.). MDPI.

- Neuroprotective Effect of Antioxidants in the Brain. (n.d.). MDPI.

- Exploration of Neuroprotective Therapy. (n.d.). MDPI.

- Organic Letters Ahead of Print. (n.d.).

- GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial P

- The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. (2022). PubMed Central.

- In Vitro Antimicrobial Activity of Aqueous-Methanolic Extract of Populus sp. Leaves. (2025).

- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020).

- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Royal Society of Chemistry.

- Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed.

- Recent developments in biological activities of indanones. (2017). PubMed.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]